6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one
Description
6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with a unique structure that includes a bromophenyl group, a furyl group, and a pyridinyl group
Properties
Molecular Formula |
C23H15BrN2O3 |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
6-[6-(4-bromophenyl)-4-(furan-2-yl)pyridin-2-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C23H15BrN2O3/c24-17-6-3-14(4-7-17)18-11-16(21-2-1-9-28-21)12-19(25-18)15-5-8-22-20(10-15)26-23(27)13-29-22/h1-12H,13H2,(H,26,27) |
InChI Key |
VLYHWWCADAZMAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=CC(=CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: Contains a bromophenyl group and is used as an intermediate in organic synthesis.
Pyrazoline Derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
